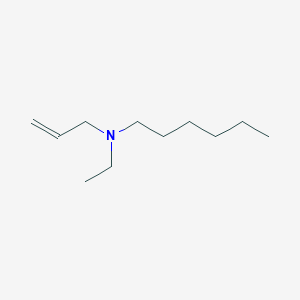
N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features an ethyl group, a prop-2-en-1-yl group, and a hexan-1-amine backbone, making it a secondary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine typically involves the alkylation of hexan-1-amine with ethyl and prop-2-en-1-yl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form more complex amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines or alkanes.
Substitution: More complex amines.
Scientific Research Applications
N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Ethylhexan-1-amine: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical reactions.
N-(Prop-2-en-1-yl)hexan-1-amine: Lacks the ethyl group, affecting its overall chemical properties and reactivity.
N-Ethyl-N-(prop-2-en-1-yl)aniline: Contains an aromatic ring, which significantly alters its chemical behavior compared to N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine.
Uniqueness
This compound is unique due to its specific combination of alkyl groups, which confer distinct chemical and biological properties. This makes it valuable for various applications in research and industry.
Properties
CAS No. |
917970-40-2 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-ethyl-N-prop-2-enylhexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-4-7-8-9-11-12(6-3)10-5-2/h5H,2,4,6-11H2,1,3H3 |
InChI Key |
AEAGCMJFLQYYMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















